molecular formula C10H10BrFO2 B14861494 Ethyl 2-bromo-3-fluoro-6-methylbenzoate

Ethyl 2-bromo-3-fluoro-6-methylbenzoate

Cat. No.: B14861494
M. Wt: 261.09 g/mol
InChI Key: VSGCNAHPXURIDB-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-fluoro-6-methylbenzoate is a halogenated aromatic ester featuring a bromine atom at the ortho position (C2), a fluorine atom at the meta position (C3), and a methyl group at the para position (C6) relative to the ester moiety. The substituents on the benzene ring modulate its electronic and steric properties, influencing reactivity in cross-coupling reactions, nucleophilic substitutions, and electrophilic aromatic substitutions.

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

ethyl 2-bromo-3-fluoro-6-methylbenzoate

InChI

InChI=1S/C10H10BrFO2/c1-3-14-10(13)8-6(2)4-5-7(12)9(8)11/h4-5H,3H2,1-2H3

InChI Key

VSGCNAHPXURIDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Br)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-3-fluoro-6-methylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-bromo-3-fluoro-6-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-fluoro-6-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-bromo-3-fluoro-6-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3-fluoro-6-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting cellular processes. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with two analogs: Ethyl 2-bromo-3-chloro-6-fluorobenzoate (CAS 1805478-71-0) and Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate (CAS 1805023-21-5).

Electronic and Steric Effects

  • Target Compound: The methyl group (C6) donates electrons via inductive (+I) effects, slightly deactivating the ring but improving solubility in nonpolar solvents. The bromine (C2) acts as a moderate leaving group, while fluorine (C3) strongly deactivates the ring via electron-withdrawing (-I) effects, directing further substitutions to specific positions .
  • Cyano/Trifluoromethyl Analog: The cyano group (C2) and trifluoromethyl group (C6) create a highly electron-deficient ring, favoring reactions with nucleophiles (e.g., Suzuki couplings) and increasing metabolic stability in drug design .

Physicochemical Properties

  • Lipophilicity : The methyl group in the target compound increases logP (lipophilicity) compared to the trifluoromethyl analog, which is more polar.
  • Melting Points: While specific data are unavailable, trifluoromethyl and cyano groups likely raise melting points due to increased molecular symmetry and dipole interactions .

Research Implications

The structural nuances of these compounds highlight their divergent applications:

  • Target Compound : Ideal for synthesizing lipophilic intermediates in agrochemicals.
  • Chlorine Analog : Useful in thermally stable materials or slow-release formulations.
  • Cyano/Trifluoromethyl Analog: Critical for electrophilic scaffolds in antiviral or anticancer agents .

Q & A

Q. Methodological Considerations :

  • For NMR, use deuterated solvents (e.g., CDCl₃) and account for fluorine’s long-range coupling.
  • In MS, high-resolution instruments (HRMS) are critical to resolve isotopic clusters.
  • Reference analogous compounds (e.g., 4-Bromo-5-fluoro-2-methylbenzaldehyde in ) for comparative spectral analysis .

Advanced: How can researchers resolve contradictions in crystallographic data when determining the structure of this compound using SHELX?

Answer:
Common challenges include disordered substituents (e.g., bromine/fluorine) and twinning. Strategies involve:

  • Refinement in SHELXL : Use restraints for disordered atoms and anisotropic displacement parameters. Partial occupancy modeling may be required for overlapping electron density .
  • Twinning Analysis : Employ the TWIN/BASF commands in SHELXL to refine twin fractions. Verify results using the R1/Rw1 metrics and difference Fourier maps.
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and validate hydrogen bonding networks.
  • Case Study : highlights bent-core molecules with fluorine substituents; similar approaches apply to resolve packing inefficiencies caused by halogen steric effects .

Basic: What purification methods are recommended for isolating this compound with high purity?

Answer:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate gradients. Monitor fractions via TLC (UV/fluorescence detection).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data from analogs like 3-Bromo-5-fluoro-4-methylbenzoic acid (stored at 0–6°C; ) .
  • Distillation : For liquid intermediates, fractional distillation under reduced pressure minimizes thermal decomposition.

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer:

  • DFT Calculations : Compute Fukui indices to identify electrophilic (bromine) and nucleophilic (ester carbonyl) sites.
  • Suzuki-Miyaura Coupling : The bromine substituent acts as a leaving group. Steric effects from the methyl group (para to fluorine) may hinder palladium catalyst access.
  • Solvent Effects : Ethyl lactate () offers a green alternative to DMF; simulate solvation free energies to optimize reaction conditions .
  • Case Study : details multi-step syntheses requiring precise control of reaction parameters (e.g., temperature, catalyst loading) .

Basic: What are the critical storage conditions for this compound to prevent degradation?

Answer:

  • Temperature : Store at 0–6°C for analogs like 4-Bromo-5-fluoro-2-methylbenzaldehyde () to inhibit hydrolysis .
  • Light Sensitivity : Amber glassware prevents photodegradation of the aromatic ring.
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to preserve ester functionality.

Advanced: How can researchers design a multi-step synthesis of this compound while minimizing side reactions?

Answer:
Stepwise Approach :

Friedel-Crafts Acylation : Introduce the methyl group using AlCl₃ catalysis.

Halogenation : Selective bromination (e.g., NBS) at the ortho position, followed by fluorination via Balz-Schiemann reaction.

Esterification : React with ethanol under acidic conditions (H₂SO₄).

Q. Optimization :

  • Monitor intermediates via LC-MS to detect by-products (e.g., dihalogenated species).
  • Use protecting groups (e.g., TMS for hydroxyl) if competing reactivity arises.
  • Reference ’s methodology for analogous multi-step syntheses .

Advanced: How do steric and electronic effects of substituents influence the crystallization behavior of this compound?

Answer:

  • Steric Effects : The methyl group at position 6 disrupts molecular packing, potentially leading to amorphous solids. Slow evaporation from ethanol improves crystal growth.
  • Electronic Effects : Fluorine’s electronegativity enhances dipole interactions, favoring specific crystal planes.
  • Case Study : discusses bent-core molecules with fluorine substituents, where steric hindrance and dipole alignment dictate mesophase formation .

Basic: What analytical techniques are suitable for quantifying trace impurities in this compound?

Answer:

  • HPLC-MS : Use a C18 column with acetonitrile/water mobile phase. Detect impurities via extracted ion chromatograms (EICs).
  • GC-FID : For volatile by-products (e.g., ethyl bromide), optimize temperature ramps.
  • NMR Dilution Experiments : Spike with internal standards (e.g., TMS) for quantitative impurity profiling.

Advanced: How can researchers leverage the bromine substituent for functional group interconversion in downstream applications?

Answer:

  • Nucleophilic Substitution : Replace bromine with amines (e.g., Gabriel synthesis) or thiols.
  • Cross-Coupling : Suzuki-Miyaura (with boronic acids; lists boronic acid intermediates) or Ullmann reactions for biaryl synthesis .
  • Grignard Formation : React with Mg to generate organometallic intermediates for carbon-carbon bond formation.

Advanced: What strategies mitigate data discrepancies in kinetic studies of this compound’s hydrolysis?

Answer:

  • Control Experiments : Isolate pH, temperature, and solvent effects (e.g., aqueous vs. ethanol/water mixtures).
  • Computational Validation : MD simulations to model transition states and compare with experimental rate constants.
  • Statistical Analysis : Use ANOVA to assess reproducibility across triplicate trials.

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